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N,N-Dimethylpropanediamine - 30734-81-7

N,N-Dimethylpropanediamine

Catalog Number: EVT-437445
CAS Number: 30734-81-7
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol
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Product Introduction

Overview

N,N-Dimethylpropanediamine is an organic compound that belongs to the class of diamines, characterized by the presence of two amino groups attached to a propane backbone. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its systematic name is N,N-dimethyl-1,3-propanediamine, reflecting its structure where two methyl groups are attached to the nitrogen atoms of the diamine.

Source and Classification

N,N-Dimethylpropanediamine can be derived from several synthetic routes, primarily involving the reaction of dimethylamine with suitable alkylating agents. It is classified under aliphatic amines and is often utilized as a building block in organic synthesis due to its reactivity and ability to form various derivatives.

Synthesis Analysis

Methods

The synthesis of N,N-dimethylpropanediamine typically involves a two-step continuous reaction process:

  1. Formation of Dimethylaminopropionitrile: The first step involves reacting dimethylamine with acrylonitrile. This reaction can be conducted in a fixed-bed reactor under controlled conditions, with a molar ratio of dimethylamine to acrylonitrile ranging from 10:1 to 1:1. The reaction temperature is maintained between 10°C and 120°C, achieving high conversion rates exceeding 99% for acrylonitrile .
  2. Hydrogenation: The second step involves hydrogenating the resulting dimethylaminopropionitrile in a second fixed-bed reactor using a Raney-Nickel catalyst. This hydrogenation occurs at pressures between 3 MPa and 10 MPa and temperatures from 10°C to 200°C, yielding N,N-dimethylpropanediamine with high selectivity and yield .

Technical Details

The continuous production method offers advantages such as reduced costs, higher selectivity, and easier scaling for industrial applications. The use of fixed-bed reactors allows for efficient processing and minimal downtime associated with batch operations.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 102.18 g/mol
  • Boiling Point: Around 160°C
  • Melting Point: Approximately -30°C
  • Density: Approximately 0.85 g/cm³
Chemical Reactions Analysis

Reactions

N,N-Dimethylpropanediamine participates in various chemical reactions due to its amine functionality:

  • Alkylation Reactions: It can act as a nucleophile, reacting with alkyl halides to form higher alkylated amines.
  • Acylation Reactions: It can react with acid chlorides or anhydrides to form amides.
  • Formation of Carbodiimides: It serves as a precursor for synthesizing carbodiimides when reacted with carbon disulfide .

Technical Details

The reactivity of N,N-dimethylpropanediamine makes it valuable in organic synthesis, particularly in coupling reactions where it can activate carboxylic acids for peptide bond formation.

Mechanism of Action

The mechanism of action for N,N-dimethylpropanediamine primarily revolves around its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atoms. In reactions such as acylation:

  1. The nitrogen attacks the carbonyl carbon of an acid chloride.
  2. This leads to the formation of a tetrahedral intermediate.
  3. Subsequent elimination of hydrochloric acid results in the formation of an amide.

This nucleophilic behavior is crucial in many synthetic pathways involving this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Ammoniacal odor
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Basicity: Exhibits basic properties typical of amines.
  • Reactivity: Engages readily in electrophilic substitution reactions due to its nucleophilic nature.

Relevant data indicate that N,N-dimethylpropanediamine's basicity is influenced by steric factors due to the presence of two methyl groups, which can hinder protonation compared to simpler diamines.

Applications

N,N-Dimethylpropanediamine finds numerous scientific applications:

  • Synthesis of Pharmaceuticals: Acts as an intermediate in the production of various drugs.
  • Agricultural Chemicals: Used in formulating herbicides and pesticides.
  • Polymer Chemistry: Serves as a curing agent for epoxy resins and polyurethanes.
  • Catalysis: Functions as a catalyst or co-catalyst in several organic reactions.
Synthetic Methodologies and Reaction Engineering

Continuous-Flow Catalytic Systems for N,N-Dimethylpropanediamine Production

Fixed-Bed Reactor Configurations in Hydroamination of Acrylonitrile Derivatives

Fixed-bed reactors dominate industrial-scale N,N-Dimethylpropanediamine (DMAPA) synthesis due to their high efficiency in facilitating the hydroamination of acrylonitrile with dimethylamine. These reactors enable continuous operation by packing solid catalysts (e.g., H-ZSM-5 zeolites) in a stationary bed, through which liquid reactants and hydrogen gas flow concurrently. The design minimizes backmixing and ensures uniform residence time, critical for controlling exothermic reactions. As demonstrated in patent CN103333073B, acrylonitrile conversion exceeds 99.5% under optimized conditions (30°C, 1.0 MPa, liquid hourly space velocity (LHSV) of 1.1–4 h⁻¹) [1]. Key engineering innovations include:

  • Staged Temperature Control: Multi-zone heating systems counteract reaction exothermicity, preventing hotspot formation and thermal degradation [5].
  • Liquid Distribution Systems: Perforated plates or spray nozzles ensure even wetting of catalyst particles, eliminating channeling and improving mass transfer [5].
  • Downstream Separation Integration: Reactor effluents directly enter distillation units, enabling in-situ removal of DMAPA and reducing secondary amine formation [7].

Table 1: Performance Metrics of Fixed-Bed Reactors in DMAPA Synthesis

Reactor TypeConversion (%)DMAPA Selectivity (%)Throughput (kg·L⁻¹·h⁻¹)Applications
Single-Bed98.294.50.8Small-scale specialty chemicals
Multi-Tubular99.899.23.5Industrial-scale production
Adiabatic97.592.11.2Intermediate synthesis

Optimization of Raney Nickel and ZSM-5 Catalyst Performance in Hydrogenation Steps

Raney nickel remains the catalyst of choice for hydrogenating N,N-dimethylaminopropionitrile (DMAPN) to DMAPA due to its cost-effectiveness and high activity. Catalyst performance is enhanced through structural and compositional modifications:

  • Leaching Protocols: Controlled alkali leaching (e.g., NaOH treatment) increases surface area to >100 m²/g, exposing more active nickel sites [1].
  • Promoter Additions: Incorporating 1–3% molybdenum or chromium improves resistance to nitrogen poisoning, extending catalyst lifespan by >40% [5].
  • ZSM-5 Acidity Tuning: For hydroamination, SiO₂/Al₂O₃ ratios of 80–100 in ZSM-5 maximize dimethylamine adsorption while minimizing acrylonitrile oligomerization [7].

Continuous hydrogenation in fixed beds (70°C, 6 MPa, LHSV 0.3 h⁻¹) achieves 99.5% DMAPN conversion and >99% DMAPA selectivity when using alkali-modified Raney nickel (ZL-311-R type) [7]. Catalyst stability is further improved by in-situ regeneration cycles using hydrogen/nitrogen mixtures at 150°C.

Role of Alkaline Co-Catalysts in Enhancing Selectivity and Conversion Efficiency

Alkaline co-catalysts (e.g., NaOH, KOH, or LiOH) at 0.1–10 wt% suppress imine and enamine byproducts during hydrogenation. The mechanism involves:

  • Surface Passivation: Alkali hydroxides neutralize acidic sites on nickel catalysts that catalyze aldol condensation [1].
  • Enhanced Hydrogen Activation: OH⁻ ions promote heterolytic cleavage of H₂, accelerating nitrile reduction [5].
  • pH-Dependent Selectivity: At pH 9–10 (maintained by 0.5% NaOH), selectivity toward DMAPA exceeds 99% by preventing dimethylamine elimination [7].

Methanol or ethanol solvents further amplify co-catalyst effects by solubilizing alkaline species and facilitating proton transfer.

Batch vs. Continuous Process Dynamics in Industrial-Scale Synthesis

Batch processes for DMAPA synthesis involve sequential reactions in stirred-tank reactors:

  • Michael Addition: Acrylonitrile and dimethylamine react at 4°C for 4–6 hours to form DMAPN.
  • Catalytic Hydrogenation: DMAPN undergoes batch hydrogenation (90°C, 3 MPa) using Raney nickel [2].

While flexible for small volumes, batch methods face limitations:

  • Extended Downtime: Reactor cleaning and catalyst replacement between cycles reduce productivity by 30–40% [9].
  • Scale-Up Variability: Heat transfer inefficiencies in large reactors cause temperature gradients, reducing yield consistency [4].

Table 2: Economic and Technical Comparison of Batch vs. Continuous DMAPA Production

ParameterBatch ProcessContinuous Process
Throughput500–1,000 t/year10,000–50,000 t/year
Reactor Volume5,000–10,000 L0.5–2 m³ fixed bed
Operating Cost$1,200–$1,500/ton$800–$950/ton
Byproduct Formation5–8%0.5–1.2%
ScalabilityLimited by agitation/heat transferLinear via flow rate adjustment

Continuous flow systems overcome these issues via:

  • Steady-State Operation: Fixed-bed reactors achieve 95% asset utilization versus 60–70% for batch [4].
  • Integrated Heat Recovery: Exothermic reaction heat preheats feed streams, reducing energy consumption by 25% [9].
  • Microchannel Reactors: Patent CN113620813B reports 99% conversion and selectivity in milliseconds using Ni-based alloy catalysts, though scalability remains challenging [2].

Advances in Catalyst Design for Mitigating Byproduct Formation

DMAPA synthesis byproducts (e.g., N-methylpropylenediamine or cyclic amines) arise from:

  • Overhydrogenation: Saturation of C–N bonds forms trimethylamine derivatives.
  • Aldol Condensation: Acetaldehyde impurities (from acrylonitrile hydrolysis) generate high-boiling residues [2].

Recent catalyst innovations address these issues:

  • Bimetallic Alloys: Ni–Fe or Ni–Cu catalysts (e.g., ZL-311-R) raise energy barriers for C–N cleavage, reducing secondary amine formation by 50% [2].
  • Core–Shell Architectures: Silica-coated nickel nanoparticles limit active-site accessibility, suppressing undesirable hydrolysis [7].
  • Acid-Base Tandem Catalysts: Physical mixtures of H-ZSM-5 (acidic) and MgO (basic) balance deprotonation and nucleophilic addition rates during hydroamination, minimizing acrylonitrile dimerization [1].

Table 3: Byproduct Profiles and Mitigation Strategies

ByproductFormation PathwayMitigation StrategyReduction Efficiency (%)
N-MethylpropylenediamineDimethylamine decarbonylationMo-promoted Raney nickel95
Cyclic amines (e.g., pyrollidines)Intramolecular reductive aminationLower reaction temperature (70°C vs. 90°C)90
High-boiling residuesAldol condensationPre-purification of acrylonitrile feedstock99

Properties

CAS Number

30734-81-7

Product Name

N,N-Dimethylpropanediamine

IUPAC Name

1-N',1-N'-dimethylpropane-1,1-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-4-5(6)7(2)3/h5H,4,6H2,1-3H3

InChI Key

OOFAEFCMEHZNGP-UHFFFAOYSA-N

SMILES

CCC(N)N(C)C

Canonical SMILES

CCC(N)N(C)C

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